molecular formula C14H21N B12106258 N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-2-amine

N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B12106258
M. Wt: 203.32 g/mol
InChI Key: ITOKIOVREYXDHH-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-2-amine is an organic compound that belongs to the class of amines It is characterized by a tetrahydronaphthalene core structure with an amine group attached to the second carbon and a 2-methylpropyl group attached to the nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the following steps:

    Formation of the Tetrahydronaphthalene Core: This can be achieved through the hydrogenation of naphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.

    Introduction of the Amine Group: The amine group can be introduced via reductive amination. This involves the reaction of the tetrahydronaphthalene with an amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

    Attachment of the 2-Methylpropyl Group: The final step involves the alkylation of the amine group with 2-methylpropyl halide (e.g., 2-methylpropyl chloride) under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert ketones or aldehydes back to alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Secondary or tertiary amines.

Scientific Research Applications

N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylpropyl)-2,4-hexanedienamide
  • Isobutanol (2-Methylpropan-1-ol)
  • N-Methyl-2-pyrrolidone

Uniqueness

N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to its specific structural features, such as the tetrahydronaphthalene core and the presence of both an amine and a 2-methylpropyl group. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C14H21N/c1-11(2)10-15-14-8-7-12-5-3-4-6-13(12)9-14/h3-6,11,14-15H,7-10H2,1-2H3

InChI Key

ITOKIOVREYXDHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1CCC2=CC=CC=C2C1

Origin of Product

United States

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